

Spectroscopic Analysis: Confirming the Structure of Novel Oxazepane Analogs

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Compound of Interest

Compound Name:	(R)-4-Boc-6-hydroxy-[1,4]oxazepane
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A Comparative Guide for Researchers

For researchers and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative overview of standard spectroscopic techniques for the structural elucidation of new oxazepane analogs, presenting hypothetical yet representative data for a novel oxazepane analog (NOA-1) and comparing it with a well-established compound, Oxazepam. Detailed experimental protocols and workflow visualizations are included to support researchers in their analytical endeavors.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data obtained for our hypothetical Novel Oxazepane Analog (NOA-1) and the reference compound, Oxazepam.

Table 1: ^1H NMR Data (500 MHz, CDCl_3)

Proton Assignment	Novel Oxazepane Analog (NOA-1) Chemical Shift (δ, ppm)				Coupling Constant (J, Hz)
	Oxazepane Chemical Shift	Oxazepam Chemical Shift	Multiplicity		
Aromatic-H	7.20 - 7.60	7.10 - 7.60	m	-	
-CH-OH	5.40	5.89	s	-	
-CH ₂ -N-	3.40 - 3.60	-	t	6.5	
-CH ₂ -O-	3.80 - 4.00	-	t	5.8	
-CH ₂ -C=O	2.60 - 2.80	-	t	6.2	
-NH-	8.10	9.0 (broad)	s	-	

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment	Novel Oxazepane Analog (NOA-1) Chemical Shift (δ, ppm)	Oxazepam Chemical Shift (δ, ppm)
C=O (Amide)	172.5	171.8
Aromatic-C	121.0 - 140.0	122.0 - 142.0
-CH-OH	75.0	75.5
-CH ₂ -N-	55.0	-
-CH ₂ -O-	68.0	-
-CH ₂ -C=O	45.0	-

Table 3: FT-IR and High-Resolution Mass Spectrometry (HRMS) Data

Analysis	Novel Oxazepane Analog (NOA-1)	Oxazepam
FT-IR (cm ⁻¹)	3400 (O-H stretch), 3300 (N-H stretch), 1680 (C=O amide stretch), 1100 (C-O ether stretch)	3350 (O-H stretch), 3200 (N-H stretch), 1685 (C=O amide stretch)
HRMS (ESI-TOF)	[M+H] ⁺ calculated: 293.1234, found: 293.1239	[M+H] ⁺ calculated: 287.0633, found: 287.0638

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the oxazepane analog in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum at a probe temperature of 298 K.
 - Use a spectral width of 16 ppm, centered at 6 ppm.
 - Employ a 30-degree pulse width with a relaxation delay of 1.0 second.
 - Accumulate 16 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum with proton decoupling.
 - Use a spectral width of 240 ppm, centered at 120 ppm.
 - Employ a 30-degree pulse width with a relaxation delay of 2.0 seconds.

- Accumulate 1024 scans.
- Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectra to the residual solvent peak (CDCl_3 : δ 7.26 for ^1H and δ 77.16 for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean ATR crystal.
 - Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .[\[1\]](#)
 - Co-add 32 scans to improve the signal-to-noise ratio.
- Data Processing: Perform an automatic baseline correction and ATR correction on the acquired spectrum.

High-Resolution Mass Spectrometry (HRMS)

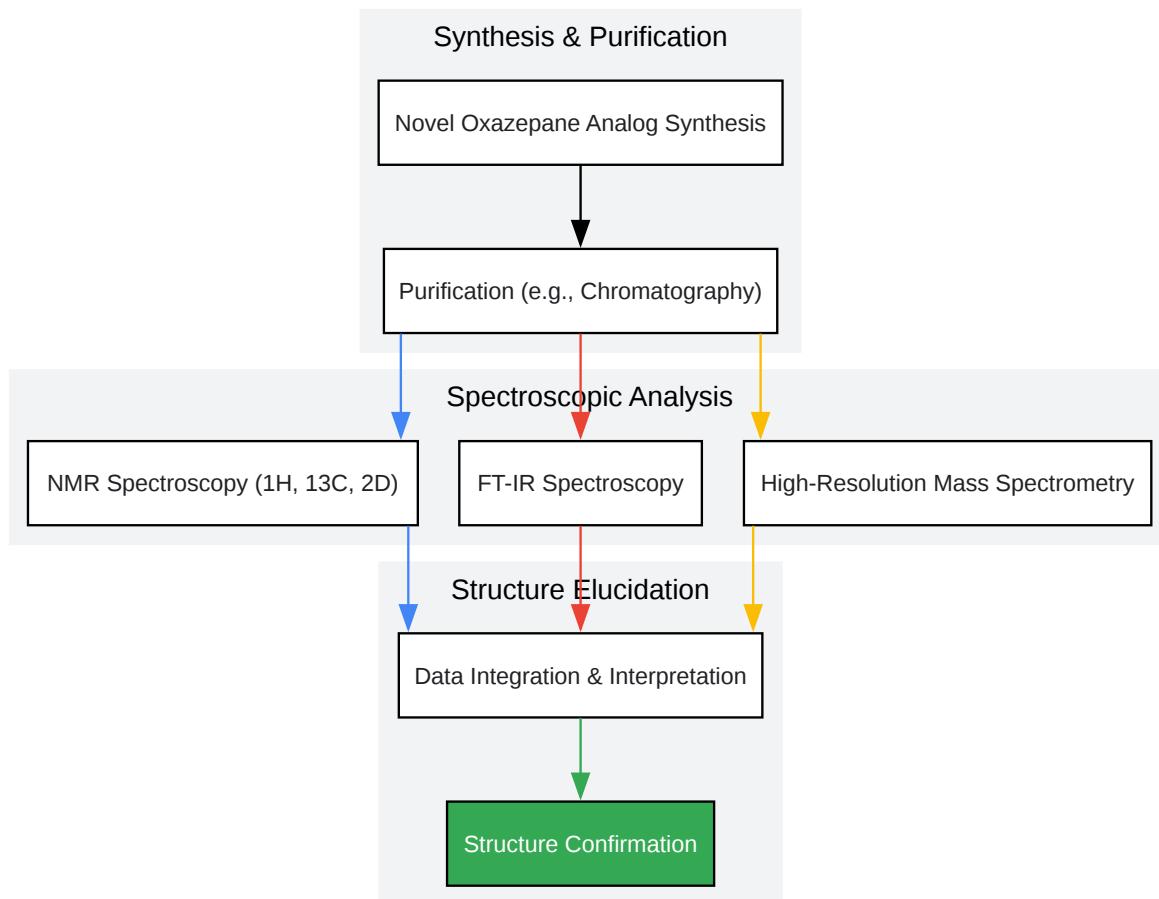
- Sample Preparation: Prepare a 1 mg/mL solution of the oxazepane analog in a mixture of 50:50 acetonitrile:water with 0.1% formic acid.
- Instrumentation: Employ a Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a flow rate of 5 $\mu\text{L}/\text{min}$.
 - Acquire data in positive ion mode over a mass range of m/z 100-1000.

- Use a capillary voltage of 3.5 kV and a source temperature of 120 °C.
- Data Processing: Process the acquired spectrum to determine the accurate mass of the protonated molecular ion ($[M+H]^+$). Use this mass to calculate the elemental composition.

Mandatory Visualizations

The following diagrams illustrate key workflows and biological pathways relevant to the study of novel oxazepane analogs.

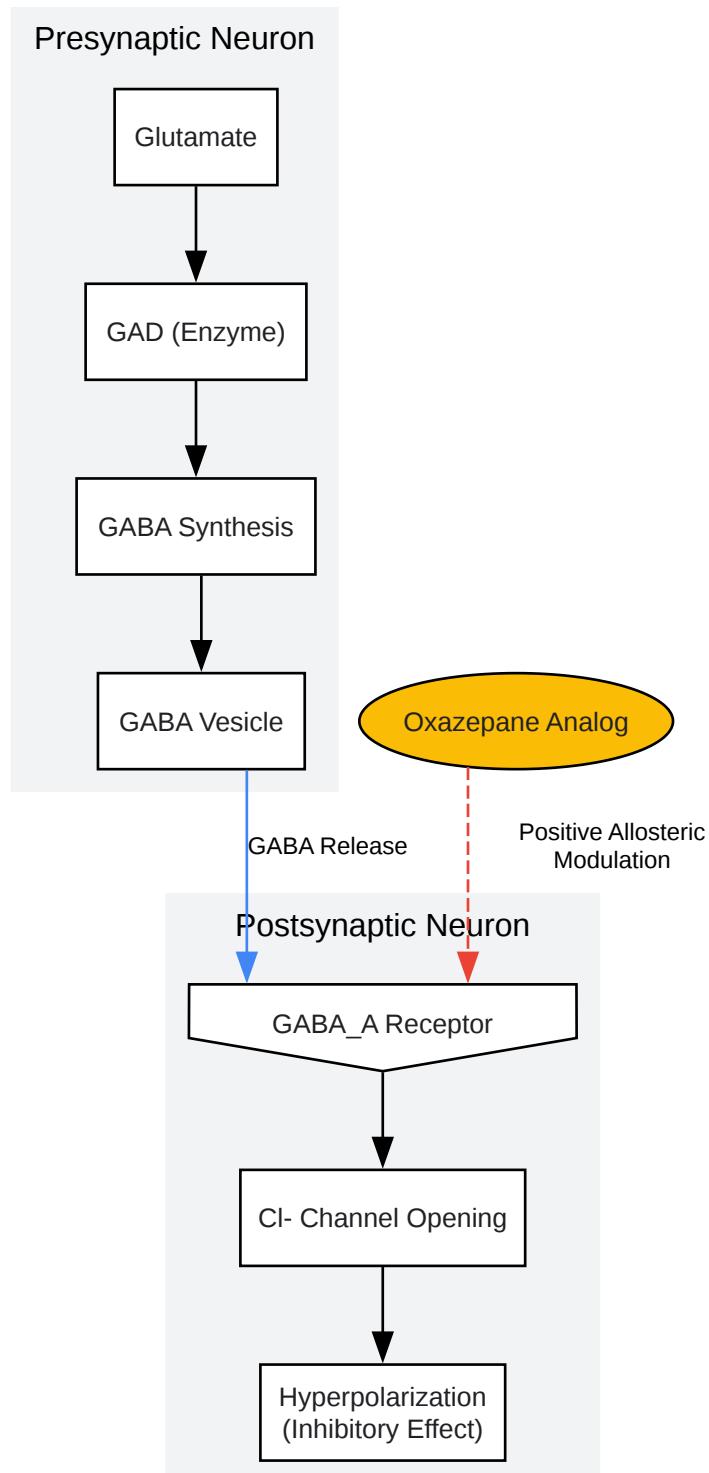
Spectroscopic Analysis Workflow for Novel Compounds



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Caption: Workflow for the synthesis, purification, and structural confirmation of novel oxazepane analogs.

Modulation of GABAergic Signaling by Oxazepane Analogs



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Caption: Hypothetical modulation of the GABAergic signaling pathway by a novel oxazepane analog.

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References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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